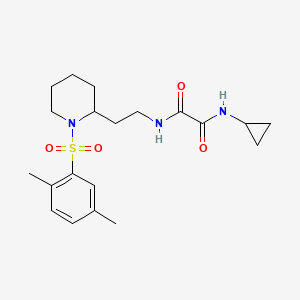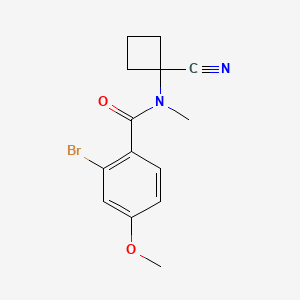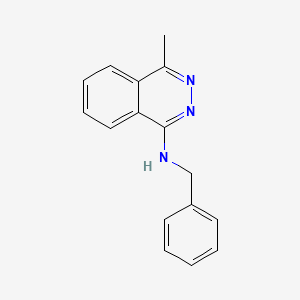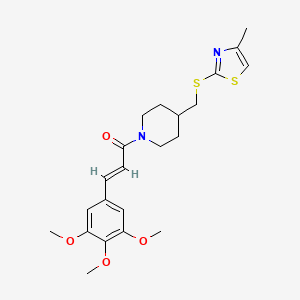
1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26F2N4S2 and its molecular weight is 472.62. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds including those with fluoro-substituted phenylpiperazine structures. These compounds showed promising antimicrobial, antiurease, and antilipase activities, indicating their potential in medicinal chemistry applications (Başoğlu et al., 2013).
Antiviral and Antimicrobial Applications
Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine, doped with Febuxostat, and evaluated their antiviral and antimicrobial activities. Notably, compounds with 4-fluorophenyl substitutions exhibited potent antimicrobial activity (Reddy et al., 2013).
Antimicrobial Activity of Piperazine Derivatives
Mishra and Chundawat (2019) reported on the synthesis of piperazine derivatives, including those with fluoro-phenylethyl structures. These compounds demonstrated significant inhibitory activity against various bacterial strains, indicating their potential in antimicrobial applications (Mishra & Chundawat, 2019).
Agricultural and Botanical Research
Stoilkova et al. (2014) synthesized piperazine compounds with aryl(thio)carbamoyl groups, evaluating them as potential herbicides and plant growth regulators. They found that compounds with a 4-fluorophenylcarbamoyl group exhibited significant herbicidal activity, suggesting applications in agricultural research (Stoilkova, Yonova, & Ananieva, 2014).
Pharmacological Research
Van Niel et al. (1999) conducted research on fluorination of piperazine compounds to develop 5-HT1D receptor ligands. Their findings indicated that fluorination significantly impacted the pharmacokinetic profiles of these compounds, underscoring their relevance in pharmacological research (Van Niel et al., 1999).
Synthesis of Pharmaceuticals
Shakhmaev et al. (2016) described the Fe-catalyzed synthesis of Flunarizine, a drug that contains fluorophenyl piperazine structures. This study contributes to the field of pharmaceutical synthesis, particularly in the production of drugs like Flunarizine (Shakhmaev, Sunagatullina, & Zorin, 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-19-10-8-18(25)9-11-19)23(22-7-4-16-32-22)30-14-12-29(13-15-30)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBSRPLIQMFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2860269.png)



![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)